2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The target compound features a central imidazole core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a phenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further bonded to a thiazol-2-yl group. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (phenyl, thiazole) components, likely enhancing metabolic stability and target binding.
Properties
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS2/c22-21(23,24)15-7-4-8-16(11-15)28-17(14-5-2-1-3-6-14)12-26-20(28)31-13-18(29)27-19-25-9-10-30-19/h1-12H,13H2,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRGLVMZMCCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.
Final Coupling Reaction: The final step involves coupling the thiazole derivative with the imidazole-thioether intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
- Compound 9 (): Structure: 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide. Comparison: The 4-fluorophenyl and 4-methoxyphenyl substituents differ from the target compound’s 5-phenyl and 3-(trifluoromethyl)phenyl groups.
-
- Structure: 2-[(6-Methoxy-1H-Benzimidazol-2-yl)thio]-N-[3-(Trifluoromethyl)phenyl]Acetamide.
- Comparison: Replaces the imidazole with a benzimidazole core and positions the trifluoromethyl group on the acetamide-linked phenyl. This highlights how core heterocycle modifications (imidazole vs. benzimidazole) alter π-π stacking and hydrogen-bonding capabilities .
Variations in Thiazole Substituents
- Compounds 9a–9e () :
- Structures: Feature diverse aryl groups (e.g., 4-bromophenyl, 4-methylphenyl) on the thiazole ring.
- Comparison: The bromo substituent in 9c introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in docking studies. The target compound’s unsubstituted thiazol-2-yl group lacks these effects but offers simpler synthetic accessibility .
Heterocycle Core Modifications
- Compound 33 (): Structure: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(Prop-2-yn-1-yloxy)Benzyl)Thiazol-2-yl)Acetamide. Comparison: Replaces imidazole with pyrimidine, introducing a propargyl ether side chain.
Physicochemical Data (Table)
*Predicted using analogous structures.
Biological Activity
The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 421.48 g/mol
The compound features a thiazole ring and an imidazole moiety, which are known for their biological significance. The trifluoromethyl group is also noteworthy due to its influence on the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that thiazole and imidazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have shown promising results in various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A431 | 1.98 ± 1.22 | Induction of apoptosis through Bcl-2 inhibition |
| 2 | U251 | 6.2 | Cell cycle arrest and apoptosis |
| 3 | T47D | 27.3 | Inhibition of telomerase activity |
The compound's structure suggests that it may interact with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, thiazole and imidazole derivatives have been reported to possess antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth and may serve as leads for new antibiotic agents.
Case Studies
- Study on Thiazole Derivatives : A study published in MDPI highlighted that thiazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing IC values comparable to established chemotherapeutics like doxorubicin .
- Imidazole-Based Compounds : Another research effort focused on imidazole derivatives showed that modifications at specific positions on the imidazole ring could enhance anticancer activity significantly . The presence of electron-withdrawing groups like trifluoromethyl was found to improve potency against certain cancer types.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Imidazole Moiety : Critical for interaction with biological targets; substitution patterns affect efficacy.
- Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
